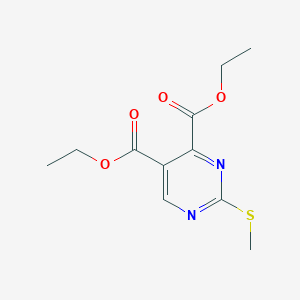

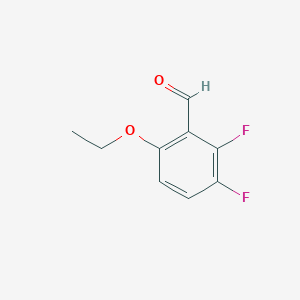

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions . For instance, pyrimidine derivatives can be synthesized from reactions between acetamidine hydrochloride and diethyl malonate .Molecular Structure Analysis

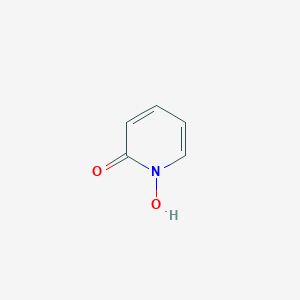

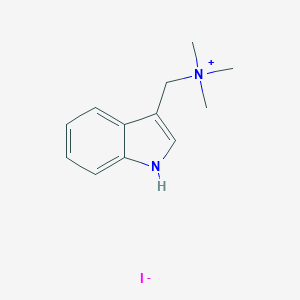

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “2-(methylthio)” suggests a sulfur-containing methyl group attached to the second carbon of the ring. The “diethyl” and “dicarboxylate” parts suggest two ethyl ester groups attached to the carboxylate groups at the 4th and 5th positions of the ring .Chemical Reactions Analysis

In general, pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and coupling reactions . The exact reactions that “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate” can undergo would depend on the specific conditions and reagents used.科学的研究の応用

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Specific Scientific Field

This research falls under the field of Organic Chemistry, specifically the synthesis of heterocyclic compounds.

Summary of the Application

The compound was used as a building block in the synthesis of new thieno[2,3-b]-thiophene derivatives. These derivatives have potential applications in a wide variety of optical and electronic systems .

Methods of Application

The synthesis involved the reaction of 3,3’- (3,4-dimethylthieno [2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) with sodium hydride and carbon disulfide followed by methyl iodide .

Results or Outcomes

The research resulted in the successful synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety .

Synthesis of 4-Aminoquinazoline Derivatives

Specific Scientific Field

This research is also in the field of Organic Chemistry, focusing on the synthesis of quinazoline derivatives.

Summary of the Application

The compound was used in the synthesis of novel 4-aminoquinazoline derivatives. These derivatives have shown potential antitumor activity against the MKN45 cell line .

Methods of Application

The synthesis involved a four-step process starting from commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. The key intermediates were prepared by nucleophilic substitution reaction between the starting compound and substituted anilines .

Results or Outcomes

The new compounds exhibited remarkable inhibitory activity against the MKN45 cell line. Two compounds showed significant inhibitory activity higher than that of Gefitinib, which was used as the positive control .

Use in Fragrance Industry

Specific Scientific Field

This application falls under the field of Fragrance Chemistry.

Methods of Application

The compound is typically used as an additive in various fragrances to enhance certain scent profiles .

Results or Outcomes

The use of this compound can significantly enhance the overall aroma profile of a fragrance, contributing to a more pleasing olfactory experience .

Malonic Ester Synthesis

Specific Scientific Field

This research is in the field of Organic Chemistry, focusing on the synthesis of carboxylic acids.

Summary of the Application

The Malonic Ester Synthesis is a method for synthesizing carboxylic acids. While not directly involving “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate”, this method could potentially be used with similar compounds .

Methods of Application

The synthesis involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Results or Outcomes

The Malonic Ester Synthesis allows for the efficient production of carboxylic acids from simple starting materials .

特性

IUPAC Name |

diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHLRUKDQWAVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304329 |

Source

|

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |

CAS RN |

149771-08-4 |

Source

|

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)